N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S.ClH/c1-26(2)12-3-13-27(23-25-18-9-6-16(24)14-19(18)32-23)22(31)15-4-7-17(8-5-15)28-20(29)10-11-21(28)30;/h4-9,14H,3,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLUBYTYLRNUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and experimental findings.
- Molecular Formula : C₁₈H₃₁ClF₂N₄O₃S
- Molecular Weight : 446.9 g/mol
- CAS Number : 1216542-77-6
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have synthesized derivatives of benzothiazole, including compounds similar to this compound, demonstrating significant antimicrobial effects against several pathogens. For instance:
- In vitro studies have shown that certain derivatives possess activity against Staphylococcus aureus and Candida albicans, indicating potential as new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds with similar structures have shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and lung cancer cells .
- Mechanism of Action : The mechanism often involves DNA intercalation and inhibition of topoisomerase activity, leading to apoptosis in cancer cells .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis .
- Apoptotic Pathways : Induction of apoptosis in cancer cells through intrinsic pathways has been observed in several studies.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent/base systems: Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions without side reactions .
- Temperature: Room temperature is often sufficient for coupling reactions involving benzamide or thiazole intermediates, but elevated temperatures may be needed for cyclization steps .
- Purification: Recrystallization or column chromatography (e.g., silica gel with CH₃OH/CH₂Cl₂) ensures high purity, especially for hydrochloride salts .
- Monitoring: Thin-layer chromatography (TLC) or HPLC can track reaction progress and intermediate stability .
Example Reaction Conditions Table:
| Step | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Amide coupling | DMF | K₂CO₃ | RT | 60–75 |
| Cyclization | THF | NaH | 60°C | 45–55 |
| Salt formation | EtOH/HCl | – | Reflux | 85–90 |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, fluorobenzo[d]thiazol aromatic signals at δ ~7.0–8.5 ppm) and confirms substitution patterns .
- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~500–550 g/mol) and fragmentation patterns .
- X-ray crystallography: Resolves 3D conformation, bond angles, and hydrogen-bonding networks (e.g., amide-anion interactions in crystal packing) .
Q. What functional groups dictate the compound’s reactivity?
- Methodological Answer: Key groups include:
- 2,5-Dioxopyrrolidin-1-yl: Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
- 6-Fluorobenzo[d]thiazol-2-yl: Participates in π-π stacking and hydrogen bonding with biological targets .
- Dimethylamino propyl: Enhances solubility via protonation and may act as a hydrogen-bond donor .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer:
- Docking studies: Use software like AutoDock to predict binding affinity to targets (e.g., enzymes with active-site thiols) by modeling interactions with the dioxopyrrolidinyl or fluorothiazole moieties .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the benzamide core .
- MD simulations: Assess stability of the compound in physiological conditions (e.g., solvation effects on the hydrochloride salt) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer:
- Assay standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Metabolic stability tests: Evaluate hepatic microsome stability to rule out false negatives from rapid degradation .
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate pharmacophores .
Q. What strategies address low yields in multi-step syntheses?
- Methodological Answer:
- Design of Experiments (DoE): Apply statistical models (e.g., factorial design) to optimize variables like solvent ratios or catalyst loading .
- Flow chemistry: Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., acylations) .
- Protecting groups: Temporarily block reactive sites (e.g., amine groups) during harsh reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer:
- Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-dependent stability: Test solubility and hydrolysis rates in buffers (pH 1–10) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
